molecular formula C21H21N5O3 B3447055 N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B3447055
M. Wt: 391.4 g/mol
InChI Key: NRMZLSBAVOBHAK-UHFFFAOYSA-N
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Description

This compound is a structurally complex carboxamide derivative featuring a fused triazatricyclo[8.4.0.03,8]tetradeca-pentaene core, substituted with a furan-2-ylmethyl group, an imino moiety, a methyl group at position 11, and an isopropyl (propan-2-yl) chain at position 5. Crystallographic tools like SHELXL or SIR97 may be employed for structural validation, given their prevalence in small-molecule refinement .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-12(2)26-17(22)15(20(27)23-11-14-7-5-9-29-14)10-16-19(26)24-18-13(3)6-4-8-25(18)21(16)28/h4-10,12,22H,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMZLSBAVOBHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, starting with the preparation of the furan-2-ylmethyl precursor. This precursor is then reacted with various reagents to introduce the imino and triazatricyclo groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This often requires the use of advanced equipment and techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2-carboxylic acid derivatives, amine derivatives, and substituted triazatricyclo compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or pesticidal applications. Key comparisons include:

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Benzamide backbone with a trifluoromethyl group and isopropoxy phenyl substitution.
  • Comparison : Unlike the target compound, flutolanil lacks a polycyclic system but shares the carboxamide group, critical for fungicidal activity. The trifluoromethyl group enhances lipophilicity and resistance to degradation, whereas the target’s triazatricyclo core may improve binding rigidity .
  • Application : Systemic fungicide targeting basidiomycetes fungi .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

  • Structure : Cyclopropanecarboxamide with a tetrahydrofuran ring and chlorophenyl group.
  • Comparison: Both compounds incorporate oxygen-containing heterocycles (furan vs. Cyprofuram’s cyclopropane moiety may confer steric hindrance, a feature absent in the target compound .
  • Application : Fungicide with broad-spectrum activity .

Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran)

  • Structure: Tetrahydrofuran-linked nitro-phenoxy derivative with chloro-trifluoromethyl substitution.
  • Comparison: Shares a furan-derived scaffold but differs in mode of action. Furyloxyfen acts as a herbicide via inhibition of carotenoid biosynthesis, whereas the target’s carboxamide and imino groups suggest a possible enzyme-inhibition mechanism .

Compounds 16 and 17 from

  • Structure : Fluorinated triazole-glycoside hybrids with complex carbohydrate and pyrimidine moieties.
  • Comparison : Both feature triazole groups (common in agrochemicals via click chemistry), but the target compound lacks fluorination, which in Compounds 16/17 enhances hydrophobicity and membrane penetration. The triazatricyclo core may substitute for fluorinated chains in optimizing bioactivity .

Data Table: Structural and Functional Comparison

Compound Name Key Functional Groups Structural Highlights Potential Application References
Target Compound Carboxamide, triazatricyclo, furan-methyl Fused polycyclic rigidity Fungicide/Insecticide
Flutolanil Benzamide, trifluoromethyl Linear aromatic system Systemic fungicide
Cyprofuram Cyclopropanecarboxamide, tetrahydrofuran Steric cyclopropane Broad-spectrum fungicide
Furyloxyfen Nitro-phenoxy, tetrahydrofuran Chloro-trifluoromethyl substitution Herbicide
Compounds 16/17 () Fluorinated triazole, pyrimidine High hydrophobicity Antiviral/Agrochemical

Research Findings and Mechanistic Insights

  • Structural Rigidity : The triazatricyclo system in the target compound likely reduces conformational flexibility, enhancing binding affinity to enzymatic targets compared to linear analogs like flutolanil .
  • Absence of Fluorination : Unlike Compounds 16/17 or flutolanil, the target lacks fluorinated groups, which may reduce environmental persistence but also limit bioavailability .
  • Synthetic Pathways : While highlights click chemistry for triazole formation, the target’s synthesis may involve cyclocondensation or ring-closing metathesis to assemble the polycyclic core.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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